N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide
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Overview
Description
N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of the corresponding nitro compound.
Cyclohexenone derivative synthesis: The cyclohexenone derivative can be synthesized through a series of aldol condensations and subsequent cyclizations.
Hexafluoropropan-2-yl group introduction: This step involves the reaction of the cyclohexenone derivative with hexafluoropropan-2-yl halide under basic conditions.
Final coupling reaction: The final step involves coupling the intermediate with 2-phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted amides or esters.
Hydrolysis: Phenylacetic acid and the corresponding amine.
Scientific Research Applications
N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its hexafluoropropan-2-yl group, in particular, provides unique electronic properties that can be exploited in various applications.
Properties
Molecular Formula |
C29H32F6N2O4 |
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Molecular Weight |
586.6 g/mol |
IUPAC Name |
N-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-4,4-dimethyl-6-oxocyclohexen-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C29H32F6N2O4/c1-26(2)16-20(36-13-12-19-10-11-22(40-3)23(14-19)41-4)25(21(38)17-26)27(28(30,31)32,29(33,34)35)37-24(39)15-18-8-6-5-7-9-18/h5-11,14,36H,12-13,15-17H2,1-4H3,(H,37,39) |
InChI Key |
QKAHTLCNHOIBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2)NCCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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